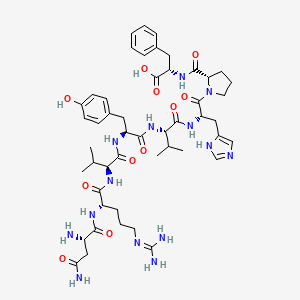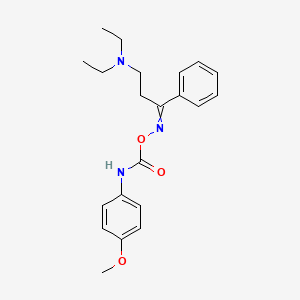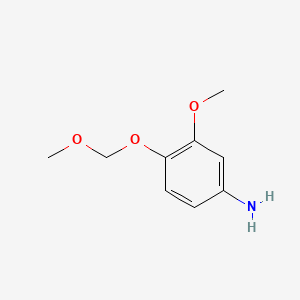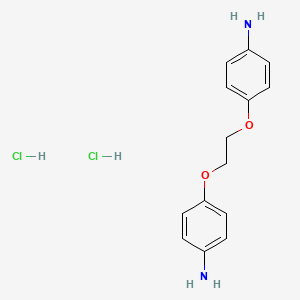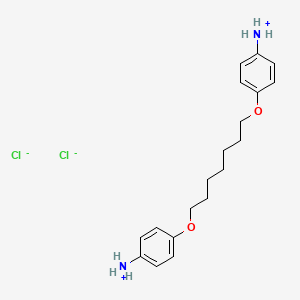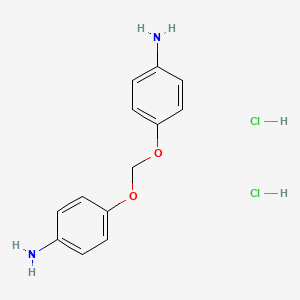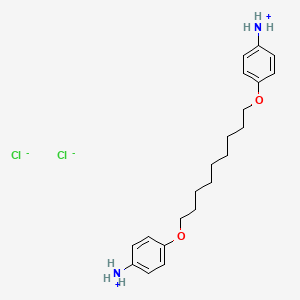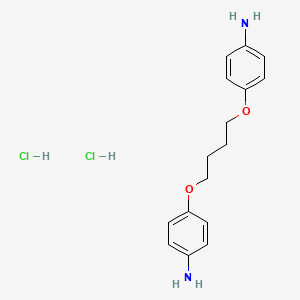![molecular formula C20H18O8P2 B1667482 [2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B1667482.png)
[2-(3-Dibenzofuran-4-yl-phenyl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of BPH-629 involves synthetic routes that typically include the use of dibenzofuran derivatives. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
BPH-629 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BPH-629 can lead to the formation of oxidized phosphonic acid derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
BPH-629 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the behavior of bisphosphonates and their interactions with enzymes . In biology and medicine, BPH-629 has shown potential as an antibacterial agent by inhibiting enzymes involved in bacterial cell wall biosynthesis . This makes it a promising candidate for the development of new antibiotics, particularly against drug-resistant bacterial strains . Additionally, BPH-629 is used in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of BPH-629 involves its interaction with specific molecular targets, particularly enzymes involved in the biosynthesis of bacterial cell walls . BPH-629 inhibits the activity of undecaprenyl pyrophosphate synthase (UPPS), an enzyme essential for the production of lipid carriers required for peptidoglycan synthesis . By inhibiting UPPS, BPH-629 disrupts the formation of bacterial cell walls, leading to the death of the bacterial cells . This mechanism makes BPH-629 a valuable tool in the development of new antibacterial therapies .
Comparison with Similar Compounds
Similar compounds include BPH-608, BPH-628, BPH-675, and BPH-676 . These compounds share a common mechanism of action but differ in their chemical structures and specific inhibitory activities . BPH-629 is unique due to its dibenzofuran core, which provides distinct binding properties and enhances its inhibitory potency against UPPS .
Properties
Molecular Formula |
C20H18O8P2 |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
[2-(3-dibenzofuran-4-ylphenyl)-1-hydroxy-1-phosphonoethyl]phosphonic acid |
InChI |
InChI=1S/C20H18O8P2/c21-20(29(22,23)24,30(25,26)27)12-13-5-3-6-14(11-13)15-8-4-9-17-16-7-1-2-10-18(16)28-19(15)17/h1-11,21H,12H2,(H2,22,23,24)(H2,25,26,27) |
InChI Key |
BYVXAUZOTGITQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=CC(=C4)CC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPH-629; BPH 629; BPH629. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


